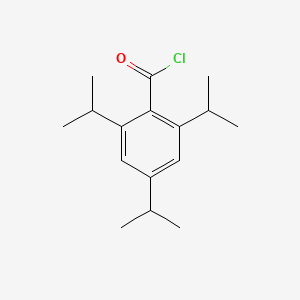
2,4,6-Triisopropylbenzoyl chloride
Cat. No. B1630680
Key on ui cas rn:
57199-00-5
M. Wt: 266.8 g/mol
InChI Key: OSKNTKJPGKHDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06017905
Procedure details


A solution of 2,4,6-triisopropylbenzoyl chloride (24.96 g, 0.094 mol) in ethyl ether (150 mL) was added in portions over 1 hour to lithium aluminum hydride (3.70 g, 0.097 mol) in ethyl ether (300 mL) keeping the temperature between -15° C. and -30° C. The reaction mixture was allowed to warm to room temperature over about 1 hour. The reaction mixture was cooled to 0° C. and quenched by adding saturated aqueous sodium bisulfate solution. The layers were separated, the aqueous layer was back-extracted with ethyl acetate, the organic layers were combined and dried (magnesium sulfate), filtered, and concentrated to a white solid (21.50 g, 98% crude). An analytical sample was obtained by filtering 1.0 g through silica gel using hexanes, then 5% ethyl acetate in hexanes as eluant yielding 0.778 g of the product as a white solid.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:12]=[C:11]([CH:13]([CH3:15])[CH3:14])[CH:10]=[C:9]([CH:16]([CH3:18])[CH3:17])[C:5]=1[C:6](Cl)=[O:7])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[CH:16]([C:9]1[CH:10]=[C:11]([CH:13]([CH3:15])[CH3:14])[CH:12]=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5]=1[CH2:6][OH:7])([CH3:18])[CH3:17] |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24.96 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=C(C(=O)Cl)C(=CC(=C1)C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature between -15° C. and -30° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding saturated aqueous sodium bisulfate solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was back-extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (magnesium sulfate)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a white solid (21.50 g, 98% crude)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An analytical sample was obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering 1.0 g through silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C1=C(CO)C(=CC(=C1)C(C)C)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.778 g | |
| YIELD: CALCULATEDPERCENTYIELD | 3.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

